molecular formula C11H11NO B3020628 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-84-4

5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B3020628
CAS No.: 1360946-84-4
M. Wt: 173.215
InChI Key: XNYIJZZCFVTAIB-UHFFFAOYSA-N
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Description

5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The development of novel synthetic strategies to form new chemical entities like 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies . Therefore, future directions may involve the development of more efficient and diverse synthetic strategies, as well as exploration of their potential applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the reaction of an indoline derivative with a cyclopropane precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Halogenating agents, such as bromine or chlorine, are frequently employed in substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the methyl group at the 5’ position, resulting in different chemical properties.

    5’-Methylspiro[cyclopropane-1,3’-benzofuran]-2’-one: Contains a benzofuran moiety instead of an indoline, leading to variations in reactivity and applications.

Uniqueness

5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of the methyl group at the 5’ position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYIJZZCFVTAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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